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Introduction to ArF Laser Technology in
Semiconductor Manufacturing
Argon Fluoride (ArF) excimer lasers are a cornerstone of modern semiconductor

manufacturing, operating at a deep ultraviolet (DUV) wavelength of 193 nm.[1][2] This short

wavelength is critical for photolithography, the process used to print intricate circuit patterns

onto silicon wafers.[1] ArF lasers enabled the semiconductor industry to shrink transistor

feature sizes from 800 nanometers in 1990 down to as small as 7 nanometers in 2018, a key

factor in the continued advancement of Moore's Law.[1]

The laser itself is a type of exciplex laser, which uses a mixture of argon (a noble gas) and

fluorine (a halogen gas) under high pressure.[1] An electrical discharge excites this gas mixture

to form a temporary, excited-state complex called an argon monofluoride exciplex (ArF*). When

this complex returns to its ground state, it dissociates and releases energy in the form of a 193

nm photon.[1] This process allows for the generation of high-power, coherent UV light

necessary for high-resolution lithography.
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Key advancements in ArF laser technology, such as immersion lithography and multiple

patterning techniques, have continuously extended its capabilities to overcome the diffraction

limits of light, pushing the boundaries of microchip fabrication.[3]

Core Applications
The primary application of ArF lasers in semiconductor manufacturing is photolithography. This

process involves transferring a circuit pattern from a photomask to a light-sensitive chemical

layer, known as a photoresist, on the wafer surface. The 193 nm wavelength of the ArF laser

allows for the creation of extremely small and precise patterns, which are essential for

manufacturing advanced integrated circuits (ICs), including microprocessors and memory

chips.[4]

Key Photolithography Technologies Employing ArF Lasers:

Dry Lithography: The conventional method where a gap of air exists between the final lens of

the lithography tool (scanner) and the photoresist-coated wafer. This technique is typically

used for less critical layers and older technology nodes, generally from 130 nm down to 65

nm.[5]

Immersion Lithography: This advanced technique replaces the air gap with a high-refractive-

index fluid, usually ultra-pure water (n≈1.44 at 193 nm).[3] The liquid medium effectively

shortens the laser's wavelength, increasing the numerical aperture (NA) of the projection

system beyond 1.0. This enhancement improves resolution and depth of focus, enabling the

production of feature sizes below 45 nm.[3] Immersion lithography has been the workhorse

for critical patterning at technology nodes from 65 nm down to 7 nm.[5][6]

Multiple Patterning: To print features smaller than the resolution limit of a single exposure,

multiple patterning techniques are used. These involve splitting a complex circuit pattern into

two or more simpler masks. Each mask is then printed in a separate lithography and etch

sequence. Techniques like Litho-Etch-Litho-Etch (LELE) are essential for manufacturing at

the most advanced nodes (e.g., 20 nm and below) using 193 nm immersion lithography.[3]

Data Presentation: ArF Laser and Process
Parameters
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Quantitative data is crucial for process development and control. The following tables

summarize key parameters for ArF laser systems and associated materials.

Table 1: Specifications of Commercial ArF Immersion
Light Sources

Parameter
Gigaphoton
GT65A

Cymer XLR
900ix

Gigaphoton
GT62A

Cymer XLA
300

Wavelength 193 nm 193 nm 193 nm 193 nm

Average Power ≥60 W 60-90 W 60/90 W up to 90 W

Max Rep. Rate 6,000 Hz Not Specified 6,000 Hz 6,000 Hz

Pulse Energy 10.0 – 20.0 mJ Not Specified 10.0/15.0 mJ Not Specified

Bandwidth (E95) 0.20 – 0.45 pm Not Specified < 0.35 pm 0.25 pm

Bandwidth

(FWHM)
Not Specified Not Specified Not Specified 0.12 pm

Technology Node Sub-10nm 7nm and beyond 32nm
45nm and

beyond

Sources:[7][8][9][10]

Table 2: Typical ArF Photoresist & Process Parameters
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Parameter Description Typical Value Range

Photoresist Type

Chemically Amplified Resist

(CAR), Positive or Negative

Tone

N/A

Resin Chemistry

Acrylate-based polymers,

poly(norbornene)-co-maleic

anhydride (COMA)

N/A

Refractive Index
Refractive index of the

photoresist film at 193 nm.
~1.7

Film Thickness
Thickness of the spin-coated

photoresist layer.
40 - 150 nm

Soft Bake Temp.
Temperature for removing

solvent after spin-coating.
90 - 130 °C

Soft Bake Time
Duration of the soft bake

process.
60 - 90 seconds

Exposure Dose
Energy per unit area required

for proper pattern definition.
10 - 100 mJ/cm²

Post-Exposure Bake (PEB)

Temp.

Temperature to drive the acid-

catalyzed deprotection

reaction.

90 - 140 °C

Post-Exposure Bake (PEB)

Time
Duration of the PEB process. 60 - 90 seconds

Developer
Aqueous solution for dissolving

the soluble parts of the resist.

0.26 N Tetramethylammonium

hydroxide (TMAH)

Development Time
Duration of the development

process.
30 - 60 seconds

Sources:[5][11][12]
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The following protocols provide a detailed methodology for a standard ArF photolithography

process.

Protocol 1: Standard ArF Immersion Lithography
Process
This protocol outlines the key steps for patterning a silicon wafer using a positive-tone,

chemically amplified photoresist with an ArF immersion scanner.

1. Wafer Preparation and Cleaning: a. Start with a clean silicon wafer. b. If organic or inorganic

contaminants are present, perform a standard cleaning procedure (e.g., RCA clean) using

solutions containing hydrogen peroxide.[13] c. Dehydrate the wafer by baking at 200-400°C for

30-60 minutes to remove any adsorbed moisture from the surface.[14] d. Apply an adhesion

promoter, such as Hexamethyldisilazane (HMDS), to the wafer surface to ensure good

photoresist adhesion. This is typically done in a vapor phase prime oven.

2. Anti-Reflective Coating (ARC) Application: a. Deposit a Bottom Anti-Reflective Coating

(BARC) onto the wafer. This is crucial to prevent pattern distortion from light reflected off the

substrate. b. The BARC is applied via spin-coating and then baked to cure the film.

3. Photoresist Coating: a. Transfer the wafer to a spin coater. b. Dispense the ArF photoresist

solution onto the center of the wafer. c. Spin the wafer at a high speed (e.g., 1500-4000 rpm) to

spread the resist evenly and achieve the desired thickness. The solvent evaporates during this

step, leaving a thin polymer film.[14]

4. Soft Bake (Pre-Bake): a. Transfer the coated wafer to a hot plate. b. Bake the wafer at a

specified temperature (e.g., 90-110°C) for 60-90 seconds. c. This step removes most of the

remaining solvent from the photoresist film and solidifies it.

5. Exposure: a. Load the wafer into the ArF immersion scanner. b. Align the wafer to the

photomask containing the desired circuit pattern. c. Expose the photoresist to 193 nm light from

the ArF laser through the projection optics and the photomask. The space between the final

lens and the wafer is filled with ultra-pure water. d. The exposure dose is a critical parameter

and must be optimized for the specific resist and feature size.
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6. Post-Exposure Bake (PEB): a. Immediately after exposure, transfer the wafer to a PEB hot

plate. b. Bake at a specific temperature (e.g., 100-130°C) for 60-90 seconds. c. During PEB,

the photogenerated acid diffuses and catalyzes a deprotection reaction in the exposed areas of

the resist, changing its solubility. This "chemical amplification" is key to the high sensitivity of

modern resists.[15]

7. Development: a. Introduce an aqueous developer solution, typically 0.26 N TMAH, onto the

wafer surface. b. The developer selectively dissolves the exposed portions of the positive-tone

photoresist. c. After the specified development time, rinse the wafer with deionized water and

dry it with nitrogen gas.

8. Hard Bake: a. Bake the wafer at a higher temperature (e.g., 120-150°C) for 20-30 minutes.

[13] b. This step solidifies the remaining photoresist pattern, making it more durable for the

subsequent etching process.[13]

9. Pattern Transfer (Etching): a. Use the patterned photoresist as a mask to etch the underlying

BARC and substrate material (e.g., silicon dioxide or silicon nitride). b. This is typically done

using a plasma etching process.

10. Photoresist Removal (Stripping): a. After etching, remove the remaining photoresist from

the wafer using a solvent strip or a plasma ashing process.

Visualizations: Signaling Pathways and Workflows
Chemical Mechanism of a Positive-Tone Chemically
Amplified Resist (CAR)
The diagram below illustrates the fundamental chemical process that occurs in a positive-tone

chemically amplified photoresist upon exposure to ArF laser light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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